molecular formula C7H5I2NO2 B139689 4-Hydroxy-3,5-diiodobenzamide CAS No. 2315-78-8

4-Hydroxy-3,5-diiodobenzamide

Cat. No.: B139689
CAS No.: 2315-78-8
M. Wt: 388.93 g/mol
InChI Key: CTSGRORCMHYJRP-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzamide is a chemical compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol . It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzamide core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 4-Hydroxy-3,5-diiodobenzamide typically involves the iodination of 4-hydroxybenzamide. One common method includes the reaction of 4-hydroxybenzamide with iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial production methods may involve a similar approach but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

4-Hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under strong oxidizing conditions.

    Reduction: The iodine atoms can be reduced to form 3,5-dihydroxy-4-hydroxybenzamide using reducing agents like sodium borohydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3,5-diazido-4-hydroxybenzamide.

Scientific Research Applications

4-Hydroxy-3,5-diiodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diiodobenzamide involves its interaction with biological molecules through halogen bonding and hydrogen bonding. The iodine atoms can form strong interactions with electron-rich sites on proteins and enzymes, potentially inhibiting their activity . This compound can also disrupt cell membranes in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

4-Hydroxy-3,5-diiodobenzamide can be compared with other halogenated benzamides such as:

The uniqueness of this compound lies in its high reactivity and ability to form strong halogen bonds, making it particularly useful in applications requiring strong and specific interactions .

Properties

IUPAC Name

4-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSGRORCMHYJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177731
Record name Benzamide, 4-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-78-8
Record name Benzamide, 4-hydroxy-3,5-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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